molecular formula C11H11NOS B8312101 (3-(5-Methylthiazol-2-yl)phenyl)methanol

(3-(5-Methylthiazol-2-yl)phenyl)methanol

Cat. No. B8312101
M. Wt: 205.28 g/mol
InChI Key: MMZJZSUHVYKPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09242970B2

Procedure details

A cooled (−78° C.) solution of ethyl 3-(5-methylthiazol-2-yl)benzoate (388 mg; 1.57 mmol) in anh. toluene (4 ml) was treated with a solution of 1 M DIBAH in toluene (4.71 ml; 4.71 mmol), and the resulting mixture was further stirred at −78° C., under nitrogen, for 5 min., and then at 0° C. for 30 min. The obtained mixture was then treated successively with water (35 ml), 1 M aq. NaOH (11 ml), and aq. sat. NaHCO3 (30 ml). The separated aq. layer was further extracted with Et2O (2×100 ml). The mixed organic layers were then dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM/MeOH=20/1) afforded (3-(5-methylthiazol-2-yl)phenyl)methanol as a pale yellow oil. LC-MS (conditions A): tR=0.58 min.; [M+H]+: 206.01 g/mol.
Name
ethyl 3-(5-methylthiazol-2-yl)benzoate
Quantity
388 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.71 mL
Type
solvent
Reaction Step Two
Name
Quantity
11 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([C:7]2[CH:8]=[C:9]([CH:15]=[CH:16][CH:17]=2)[C:10](OCC)=[O:11])=[N:4][CH:3]=1.CC(C[AlH]CC(C)C)C.[OH-].[Na+].C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1.O>[CH3:1][C:2]1[S:6][C:5]([C:7]2[CH:8]=[C:9]([CH2:10][OH:11])[CH:15]=[CH:16][CH:17]=2)=[N:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
ethyl 3-(5-methylthiazol-2-yl)benzoate
Quantity
388 mg
Type
reactant
Smiles
CC1=CN=C(S1)C=1C=C(C(=O)OCC)C=CC1
Name
Quantity
4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
4.71 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
11 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was further stirred at −78° C., under nitrogen, for 5 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 0° C. for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The separated aq. layer was further extracted with Et2O (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixed organic layers were then dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by FC (DCM/MeOH=20/1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC1=CN=C(S1)C=1C=C(C=CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.